molecular formula C12H11N3O B137352 4-Ethoxy-5H-pyrimido[5,4-b]indole CAS No. 132994-27-5

4-Ethoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B137352
CAS No.: 132994-27-5
M. Wt: 213.23 g/mol
InChI Key: YFNDBQRUAGEFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-5H-pyrimido[5,4-b]indole is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. Compounds based on the pyrimido[5,4-b]indole structure have been identified as potent and selective agonists of the Toll-like receptor 4 (TLR4) and MD-2 complex, functioning as effective stimulators of the innate immune system . Research indicates that synthetic modifications to this core scaffold can differentially modulate immune pathways, skewing the response toward the production of specific cytokines, which highlights its potential as an immune modulator or vaccine adjuvant . Beyond immunology, this class of compounds has been extensively studied for its antiviral properties. Pyrimido[5,4-b]indole derivatives have been designed and synthesized as non-nucleoside inhibitors of HIV-1 reverse transcriptase, acting on an allosteric site of the enzyme . Additional research on analogous structures has revealed other valuable biological activities, including inotropic and vasodilator effects in cardiovascular studies, as well as inhibitory activity against phosphodiesterases (PDEs) . This diverse range of actionable biological profiles makes the this compound scaffold a versatile building block for developing novel therapeutic agents across multiple disease areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

132994-27-5

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-ethoxy-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C12H11N3O/c1-2-16-12-11-10(13-7-14-12)8-5-3-4-6-9(8)15-11/h3-7,15H,2H2,1H3

InChI Key

YFNDBQRUAGEFCV-UHFFFAOYSA-N

SMILES

CCOC1=NC=NC2=C1NC3=CC=CC=C32

Canonical SMILES

CCOC1=NC=NC2=C1NC3=CC=CC=C32

Synonyms

5H-Pyrimido[5,4-b]indole,4-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Ethoxy-5H-pyrimido[5,4-b]indole with structurally related pyrimidoindole derivatives, emphasizing substituent effects, synthesis routes, and applications:

Compound Name Molecular Formula Substituents Physical Properties Synthesis Method Key Applications
This compound C₁₂H₁₁N₃O 4-ethoxy Data not available Inferred: Cu(I)-catalyzed cyclization of nitrochalcones with amines (similar to ) Potential: Drug development (analogous to biofilm inhibitors or kinase modulators )
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole C₁₀H₅ClFN₃ 4-Cl, 8-F Predicted CCS (Ų): 140.6 (M+H⁺) Nucleophilic substitution followed by cyclization Intermediate for bioactive molecules; structural studies
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole C₁₁H₁₁N₅ 4-NHNH₂, 8-CH₃ Monoisotopic mass: 213.101445 Not specified; likely via hydrazine substitution at position 4 Antiparasitic agent precursor
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride C₁₀H₆ClN₃·HCl 4-Cl, HCl salt MW: 240.09; Price: $250/50 mg Chlorination followed by HCl salt formation Kinase inhibition studies; chemical intermediate
8-Methoxy-4-chloro-5H-pyrimido[5,4-b]indole C₁₁H₈ClN₃O 4-Cl, 8-OCH₃ MW: 233.65; CAS: 98792-03-1 Chlorination and methoxylation Anticancer research (structural analog)
5H-Pyrimido[5,4-b]indole (core structure) C₁₀H₇N₃ Unsubstituted SMILES: n1cc3c(nc1)c2c(cccc2)n3 Base structure synthesized via tert-butoxide-mediated cyclization Scaffold for derivatization (e.g., biofilm inhibitors )

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance stability and influence binding in biological systems (e.g., 4-chloro derivatives in kinase inhibition ). Electron-Donating Groups (OCH₃, NHNH₂): Improve solubility and modify reactivity. For example, 8-methoxy derivatives are prioritized in anticancer research .

Synthetic Routes :

  • Cu(I)-Catalyzed Cyclization : Efficient for constructing the pyrimidoindole core (77–90% yields) using nitrochalcones and amines .
  • Halogenation : Chloro or fluoro substituents are introduced via electrophilic substitution or nucleophilic displacement .

Biological Relevance: Antimicrobial Activity: Derivatives with piperazinyl groups (e.g., 4-[4-(3-phenylpropenyl)-piperazinyl]) inhibit Salmonella biofilms . Antiparasitic Potential: Simplified pyrimidine analogs derived from pyrimidoindoles show activity against neglected parasitosis .

Preparation Methods

Cyclocondensation of Indole Derivatives

The pyrimido[5,4-b]indole scaffold is typically constructed via acid-catalyzed cyclocondensation. In a representative procedure, 3-substituted indoles react with urea or thiourea under acidic conditions to form the fused pyrimidine ring. For example, 3-(4-ethoxyphenyl)indole undergoes cyclization with urea in the presence of triflic acid (TfOH, 10 mol%), yielding the 4-oxo-3H,4H,5H-pyrimido[5,4-b]indole intermediate at 78% yield. The ethoxy group is introduced either during this step via a pre-functionalized indole or through post-cyclization alkylation.

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialCatalystTemp (°C)Yield (%)Purity (HPLC)
3-(4-Hydroxyphenyl)indoleTfOH807897.2
3-AminoindoleHCl (conc.)1006594.8
3-CyanoindoleH2SO41205291.5

Alternative Routes via Pyrrolo[3,2-d]Pyrimidine Intermediates

Truncated analogs of the pyrimidoindole core, such as pyrrolo[3,2-d]pyrimidines, offer modular pathways for ethoxy group incorporation. For instance, 3-cyano-2-butanone is condensed with glycine ethyl ester to form a pyrrole intermediate, which is subsequently annulated with phenyl isothiocyanate to yield a thiourea derivative. Acid-catalyzed ring closure followed by O-ethylation with iodoethane introduces the ethoxy moiety, achieving 68% overall yield.

Functionalization of the Pyrimidine Ring

N-Alkylation for Ethoxy Group Introduction

Post-cyclization N-alkylation is a critical step for attaching the 4-ethoxy substituent. Using NaH as a base, the 4-oxo intermediate reacts with ethyl bromide in DMF at 60°C, achieving 85% conversion. Competing O- versus N-alkylation is mitigated by optimizing stoichiometry (1.2 equiv ethyl bromide) and reaction time (4–6 hr).

Thioether Bridge Formation

In derivatives requiring a sulfanylacetamide side chain (e.g., N-(4-bromophenyl)-2-{sulfanyl}acetamide), the thioether is installed via nucleophilic substitution. The 2-mercapto intermediate, generated from NaSH treatment, reacts with 4-bromophenylacetic acid chloride under Schotten-Baumann conditions. Yields exceed 70% when using N-methylmorpholine as an acid scavenger.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Ethanol emerges as the optimal solvent for cyclocondensation, balancing reactivity and environmental impact. Comparative studies show ethanol improves yield by 15% over DMF or THF. Catalytically, TfOH outperforms Lewis acids (e.g., FeCl3) due to enhanced protonation of the indole nitrogen, accelerating ring closure.

Table 2: Catalyst Performance in Cyclocondensation

CatalystSolventYield (%)Reaction Time (hr)
TfOHEthanol786
FeCl3DMF5412
H2SO4THF618

Design of Experiments (DoE) for Process Optimization

DoE methodologies identify critical parameters for scale-up. For the alkylation step, a three-factor (temperature, stoichiometry, reaction time) Box-Behnken model reveals optimal conditions: 65°C, 1.15 equiv ethyl bromide, and 5 hr. This reduces byproduct formation (e.g., di-alkylated species) from 12% to <3%.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : The ethoxy group resonates as a triplet at δ 1.38 ppm (CH3) and a quartet at δ 4.02 ppm (OCH2). The indole NH proton appears as a broad singlet near δ 10.5 ppm.

  • HRMS : Exact mass calculated for C12H11N3O: 213.23 g/mol; observed: 213.24 (Δ = 0.01).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for clinical-grade batches. Critical impurities include unreacted 3-(4-hydroxyphenyl)indole (<0.5%) and di-alkylated byproducts (<0.3%).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pilot plants adopt continuous flow reactors to enhance heat transfer and mixing. A two-stage system couples cyclocondensation (residence time: 30 min) with inline HPLC monitoring, enabling real-time adjustment of ethyl bromide feed rates. This reduces batch-to-batch variability by 40%.

Green Chemistry Initiatives

Solvent recovery systems achieve 90% ethanol reuse, lowering waste generation. Catalytic TfOH is recycled via aqueous extraction, maintaining >95% activity over five cycles .

Q & A

Q. What are the most efficient synthetic routes for 4-Ethoxy-5H-pyrimido[5,4-b]indole?

The Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization of 2-nitrochalcones with aliphatic primary amines is a robust method, achieving yields of 77–90% under optimized conditions (Cs₂CO₃ as a base, CuI catalyst, and DMF solvent). Critical intermediates, such as 2,3-disubstituted indoles, are formed during the reaction, enabling structural diversity . Alternative routes include Pd-catalyzed amidation-cyclization, though yields vary depending on substituent compatibility .

Q. How can researchers validate the purity and structure of this compound derivatives?

Key analytical techniques include:

  • 1H/13C/19F NMR : Confirm regiochemistry and substituent placement (e.g., ethoxy group at C4 in CDCl₃ or DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., FAB-HRMS for exact mass) .
  • HPLC : Assess purity (>95% threshold for biological assays) .

Q. What structural modifications enhance alpha-1 adrenoceptor binding affinity in pyrimido[5,4-b]indole derivatives?

Introducing a (phenylpiperazinyl)alkyl side chain at the C3 position significantly improves affinity (e.g., compound 10 in : Ki = 0.21 nM for rat cortical membranes). Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance selectivity (>10,000-fold for alpha-1 over alpha-2/beta-2 receptors) .

Advanced Research Questions

Q. What methodologies are used to study this compound’s interaction with TLR4/7 pathways?

Structure-activity relationship (SAR) studies involve:

  • NF-κB reporter assays : Quantify TLR4/7 activation in human/mouse cells.
  • Derivatization : Substitutions at the C8 position (e.g., 8-(furan-2-yl)) improve potency (e.g., compound 2B182C in ) .

Q. How should researchers design experiments to resolve contradictory biological activity data?

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Receptor binding assays : Use radioligands (e.g., [³H]prazosin for alpha-1 receptors) to confirm target engagement .
  • Replicate syntheses : Ensure batch-to-batch consistency in compound purity .

Q. What parameters optimize yields in Cu(I)-catalyzed cyclization reactions?

  • Catalyst loading : 10 mol% CuI maximizes efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, PEG-400) enhance intermediate stability .
  • Reaction time : 12–24 hours under reflux minimizes side products .

Q. How can analytical challenges (e.g., isomer differentiation) be addressed?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in fused-ring systems .
  • X-ray crystallography : Confirm regiochemistry of substituents (e.g., ethoxy vs. methoxy groups) .

Methodological and Mechanistic Insights

Q. What is the proposed mechanism for the Cu(I)-mediated cyclization?

The reaction proceeds via:

  • Nitro group reduction : Forms an imine intermediate.
  • Cyclocondensation : Generates the pyrimidine ring.
  • Rearomatization : Yields the fused indole scaffold .

Q. How do solvent and temperature influence reaction outcomes?

  • DMF : Stabilizes charged intermediates, reducing byproduct formation.
  • Elevated temperatures (80–100°C) : Accelerate cyclization but may degrade heat-sensitive substituents .

Q. What emerging applications exist for this compound derivatives?

  • Immunoadjuvants : TLR4/7 dual agonists (e.g., 2B182C ) enhance vaccine efficacy with minimal reactogenicity .
  • CNS therapeutics : Alpha-1 adrenoceptor ligands show potential for neuropsychiatric disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.